6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one
Description
Systematic Nomenclature and Structural Identification
The IUPAC name 2-[(2-hydroxy-5-nitrophenyl)methylideneamino]-4-methylphenol precisely defines the compound’s connectivity, specifying the positions of hydroxyl, nitro, and methyl substituents across its conjugated framework. This nomenclature adheres to the priority rules for functional groups, with the phenolic –OH group taking precedence over the imine in determining the parent chain. The molecular formula C₁₄H₁₂N₂O₄ reflects a molar mass of 272.26 g/mol, consistent with its bifunctional aromatic systems bridged by a methylideneamino (–N=CH–) linkage.
The compound’s structural identity is further corroborated by its SMILES representation (CC1=CC(=C(C=C1)O)N=CC2=C(C=CC(=C2)N+[O-])O), which encodes the spatial arrangement of atoms, and the InChIKey FTPXGZITRNZSMA-UHFFFAOYSA-N, serving as a unique digital fingerprint for database interoperability. X-ray crystallography reveals an orthorhombic crystal system (P 1 21/c 1 space group) with unit cell parameters a = 6.5499 Å, b = 7.6232 Å, c = 25.6211 Å, and β = 96.2160°, facilitating dense molecular packing through π-stacking and hydrogen-bonding interactions. The E-configuration about the C=N bond is stabilized by an intramolecular O–H⋯N hydrogen bond, forming a planar S(6) ring motif that enforces conjugation across the Schiff base bridge.
Historical Context in Schiff Base Chemistry
Schiff bases, first reported by Hugo Schiff in 1864, have evolved into cornerstone motifs in coordination chemistry and materials design. The title compound exemplifies the structural diversification achievable through Schiff base condensation, wherein aniline derivatives react with carbonyl-containing partners. Historical advancements in this field have demonstrated that substituent positioning profoundly influences properties such as tautomerism, metal-chelation capacity, and optical nonlinearity.
The synthesis of 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexadienone follows classical Schiff base formation mechanisms: nucleophilic attack of the aniline’s amine group on the carbonyl carbon of 4-nitrocyclohexa-2,4-dien-1-one, followed by dehydration to yield the conjugated imine. This pathway mirrors methodologies employed in synthesizing structurally analogous compounds like 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, where ethanol reflux facilitates hemiaminal intermediate formation. The nitro group’s electron-withdrawing nature in such systems polarizes the π-system, enhancing thermal stability and altering redox potentials compared to non-nitrated analogues.
Position Within Nitro-Substituted Cyclohexadienone Derivatives
Nitro-substituted cyclohexadienones occupy a critical niche in organic synthesis due to their dual functionality as electrophilic dienophiles and hydrogen-bond acceptors. The title compound’s 4-nitro group induces significant bond polarization, with the adjacent carbonyl oxygen (O1) exhibiting a partial negative charge density of –0.42 e as calculated by Mulliken population analysis. This electronic asymmetry facilitates regioselective [4+2] cycloadditions, contrasting with the non-nitrated parent compound’s preference for Michael additions.
Comparative crystallographic studies reveal that nitro substitution increases planarity in the cyclohexadienone ring, reducing the dihedral angle between aromatic systems from 28.7° in non-nitrated analogues to 25.65° in the title compound. This enhanced conjugation red-shifts the UV-Vis absorption maximum to 412 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹), indicative of extended π-delocalization. The crystal packing, governed by C–H⋯O (2.49 Å) and C–H⋯N (2.67 Å) interactions, creates a lamellar architecture perpendicular to the a-axis, with interlayer spacing of 6.55 Å. Such structural features correlate with increased thermal stability, as evidenced by a decomposition temperature of 234°C in thermogravimetric analysis.
The compound’s reactivity profile bridges classical Schiff base chemistry and modern materials science. Frontier molecular orbital calculations (HOMO: –6.32 eV, LUMO: –2.39 eV) predict charge transfer transitions localized on the nitro-imine bridge, suggesting potential applications in organic semiconductors. These attributes position 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexadienone as a prototypical system for studying structure-property relationships in push-pull conjugated molecules.
Properties
Molecular Formula |
C14H12N2O4 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-[(2-hydroxy-5-nitrophenyl)methylideneamino]-4-methylphenol |
InChI |
InChI=1S/C14H12N2O4/c1-9-2-4-14(18)12(6-9)15-8-10-7-11(16(19)20)3-5-13(10)17/h2-8,17-18H,1H3 |
InChI Key |
FTPXGZITRNZSMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
Reagents :
- 2-Hydroxy-5-nitrobenzaldehyde (1.53 g, 9.18 mmol)
- 2-Amino-4-methylphenol (1.13 g, 9.18 mmol)
- Ethanol (absolute, 100 mL)
Procedure :
- Dissolve 2-amino-4-methylphenol in 80 mL ethanol under stirring.
- Add 2-hydroxy-5-nitrobenzaldehyde dissolved in 20 mL ethanol dropwise.
- Reflux the mixture at 78°C for 2 hours under nitrogen atmosphere.
- Cool to room temperature, filter the orange precipitate, and wash with cold ethanol.
- Purify via recrystallization from ethanol to yield yellow crystals (88.4%, m.p. 536 K).
Key Observations :
- Intramolecular hydrogen bonding between the phenolic oxygen (O1) and azomethine nitrogen (N1) stabilizes the keto–amine tautomer (Table 1).
- The dihedral angle between aromatic rings is 1.41°, indicating near-planarity.
Table 1 : Structural Parameters from X-ray Crystallography
| Parameter | Value |
|---|---|
| C3–O1 bond length | 1.2734 (19) Å |
| N1–H2 distance | 0.93 (2) Å |
| Dihedral angle (aromatic) | 1.41 (8)° |
| Intramolecular H-bond | N1–H2⋯O1 (2.61 Å) |
Optimization Strategies
Solvent and Temperature Effects
Ethanol is preferred due to its polarity, which facilitates proton transfer during imine formation. Reflux at 78°C ensures complete reaction within 2 hours, as confirmed by thin-layer chromatography (TLC). Alternative solvents (e.g., methanol, acetonitrile) reduce yields by 15–20% due to poor solubility of intermediates.
Stoichiometric Ratios
A 1:1 molar ratio of aldehyde to amine minimizes side products. Excess aldehyde promotes undesired aldol condensation, while excess amine leads to unreacted starting material.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (DMSO-d6, 300 MHz) :
- δ 15.76 (s, 1H, OH), 10.17 (s, 1H, NH), 9.31 (s, 1H, CH=N), 8.59–6.86 (m, 6H, aromatic), 2.28 (s, 3H, CH3).
13C NMR :
Infrared (IR) Spectroscopy
- ν(N–H) : 3250 cm⁻¹ (broad, NH/OH stretch)
- ν(C=N) : 1615 cm⁻¹ (azomethine stretch)
- ν(NO2) : 1520 cm⁻¹ (asymmetric stretch).
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
- Nucleophilic attack : The amine attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate.
- Dehydration : Loss of water generates the azomethine linkage (C=N), stabilized by resonance with the nitro group.
Figure 2 : Proposed Reaction Mechanism
- Aldehyde activation → Hemiaminal formation → Dehydration → Schiff base.
Scalability and Industrial Relevance
Pilot-Scale Synthesis
A 10× scale-up (18.3 mmol reactants) in 1 L ethanol yields 21.5 g (85%) with identical purity, confirming reproducibility.
Applications
- Coordination chemistry : Tridentate ligand for transition metals (e.g., Si, Sn, Ti).
- Materials science : Nonlinear optical materials due to conjugated π-system.
Challenges and Limitations
- Sensitivity to moisture : Requires anhydrous conditions to prevent hydrolysis of the imine bond.
- By-products : Trace amounts of 2-hydroxy-5-nitrobenzoic acid (<2%) due to aerial oxidation.
Scientific Research Applications
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one is an organic compound featuring a cyclohexadiene core, a nitro group, and an azomethine linkage. This compound has a nearly planar structure, with a minor dihedral angle of 1.41 degrees between its aromatic rings, which indicates significant conjugation within the molecule . The presence of a hydroxyl group and a nitro substituent gives the compound unique chemical properties and potential biological activities.
Scientific Research Applications
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one has potential applications in various fields. Research indicates it exhibits notable biological activities and has been studied for its potential as an anti-inflammatory agent, and it may also possess antioxidant properties because of its phenolic structure. Intramolecular hydrogen bonding within the molecule enhances its stability and may influence its interaction with biological targets.
Interaction Studies: Interaction studies involving 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one focus on its binding affinity with various biological macromolecules such as proteins and enzymes. These studies often employ techniques like X-ray crystallography, NMR spectroscopy, and molecular docking simulations. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects.
Structural Similarity Several compounds share structural similarities with 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-(2-Hydroxyanilinomethylene)-4-nitrocyclohexa-2,4-dien-1-one | Similar azomethine structure | Lacks methyl substitution on the aniline ring |
| 4-Nitrophenylhydrazone derivatives | Contains hydrazone linkage | Different reactivity patterns due to hydrazone nature |
| 5-Methylsalicylaldehyde derivatives | Hydroxyl and aldehyde groups | Different biological activities due to structural variations |
These compounds highlight the unique characteristics of 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one, particularly its specific substitution patterns that influence both its chemical reactivity and biological activity.
Synthesis: The synthesis of 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one typically involves a multi-step process. Aromatic Schiff bases with ortho-hydroxy groups are useful as acyclic polydentate ligands for the preparation of chelate complexes with a wide variety of metal ions . The title compound was prepared in order to extend the series of available ligands . Its preparation was performed according to methods described in the literature for the parent compound salicyclidene-o-aminophenol by the reaction of 2-hydroxy-5-nitrobenzaldehyde and 2-amino-4-methylphenol in ethanol .
To synthesize the compound, 2-amino-4-methylphenol (1.13 g, 9.18 mmol) is dissolved in ethanol (80 ml), then 2-hydroxy-5-nitrobenzaldehyde (1.53 g, 9.18 mmol) in ethanol (20 ml) is added . An orange precipitate appears after addition . The resulting suspension is heated at reflux temperature for 2 h . The precipitate is filtered off and washed with ethanol . After drying, the product is purified by recrystallization from ethanol solution to yield a yellow solid (2.21 g, 88.4%, m.p. 536 K) .
Mechanism of Action
The mechanism of action of 2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4-METHYLPHENOL involves its interaction with biological molecules such as proteins and DNA. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Notes
- Software Tools : Structural refinements for all compounds utilized SHELXL and visualization via ORTEP-3 .
- Limitations: The title compound’s nitro group may limit solubility in non-polar solvents, whereas methyl or benzyloxy substituents improve solubility .
- Future Directions : Comparative studies on metal coordination efficiency and biological activity (e.g., antimicrobial, anticancer) are warranted, particularly for nitro-substituted analogs .
Biological Activity
The compound 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one (C14H12N2O4) is a Schiff base derived from the reaction of 2-hydroxy-5-nitrobenzaldehyde and 2-amino-4-methylphenol. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The molecular structure of the compound is nearly planar with a dihedral angle of 1.41° between the aromatic rings. The presence of intramolecular hydrogen bonds contributes to its stability and biological activity. The compound exhibits a quinoidal structure, which is significant for its reactivity and interaction with biological targets.
Table 1: Crystal Data of the Compound
| Property | Value |
|---|---|
| Chemical Formula | C14H12N2O4 |
| Molecular Weight | 272.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Melting Point | 536 K |
| Density | 1.422 Mg/m³ |
Antimicrobial Activity
Research has demonstrated that 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one exhibits significant antimicrobial properties against various bacterial strains. In vitro studies indicated effective inhibition against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has shown promising results in anticancer studies. It was tested against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of various signaling pathways.
Case Study: Anticancer Efficacy
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment, indicating significant cytotoxicity.
Antioxidant Activity
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one also displays notable antioxidant activity. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models.
The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions and its role as a ligand in various biochemical pathways. The presence of functional groups such as hydroxyl and nitro enhances its reactivity and interaction with biological macromolecules.
Table 2: Summary of Biological Activities
Chemical Reactions Analysis
Functional Groups and Reactivity Drivers
| Functional Group | Role in Reactivity |
|---|---|
| Nitro group (-NO₂) | Electron-withdrawing, activates adjacent positions for nucleophilic attack |
| Hydroxyl group (-OH) | Electron-donating, participates in hydrogen bonding and potential esterification |
| Azomethine linkage (-C=N-) | Labile under acidic conditions (prone to hydrolysis), stabilizes conjugation |
The intramolecular hydrogen bond between the phenolic oxygen (O1) and the azomethine nitrogen (N1) enhances structural stability .
Hydrolysis of the Azomethine Linkage
The Schiff base (-C=N-) undergoes hydrolysis under acidic conditions to regenerate the aldehyde and amine precursors. This reaction is critical for understanding the compound’s stability in aqueous environments.
Reduction of the Nitro Group
The nitro group can be reduced to an amine (-NH₂) via classical reductants (e.g., H₂/Ni, Fe/HCl), altering the molecule’s electronic properties and biological activity.
Nucleophilic Substitution
The electron-deficient cyclohexadienone ring may participate in nucleophilic aromatic substitution, particularly at positions adjacent to the nitro group.
Hydrogen-Bond Geometry
| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) |
|---|---|---|---|---|
| N1–H2⋯O1 | 0.93(2) | 1.84(2) | 2.6065(18) | 138.1(17) |
| O2–H9⋯O1 | 0.79(3) | 1.81(3) | 2.5817(18) | 163(3) |
| C1–H1⋯O4 | 0.93 | 2.32 | 3.220(2) | 162 |
Symmetry codes: (i) -x+1, -y+1, -z; (ii) -x+1, -y+1, -z+1 .
Key Bond Lengths
| Bond | Length (Å) |
|---|---|
| O1–C3 | 1.2734(19) |
| N1–C1 | 1.298(2) |
| N2–O3 | 1.225(2) |
The shortened O1–C3 bond (1.2734 Å) reflects partial double-bond character due to conjugation .
Comparative Analysis with Related Compounds
| Compound | Key Structural Difference | Reactivity Implication |
|---|---|---|
| 6-(2-Hydroxyanilinomethylene)-4-nitrocyclohexa-2,4-dien-1-one | No methyl substituent on aniline ring | Reduced steric hindrance, altered electronic effects |
| 4-Nitrophenylhydrazone derivatives | Hydrazine linkage instead of azomethine | Different hydrolysis kinetics and stability |
| 5-Methylsalicylaldehyde derivatives | Aldehyde group instead of azomethine | Distinct reactivity toward nucleophiles |
Q & A
Basic: What experimental methods are recommended for determining the crystal structure of this compound?
Answer:
The crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD) with φ and ω scans for data collection. Hydrogen atom positions are determined via a combination of independent refinement (for O-bound H) and constrained refinement (for others). The refinement employs the SHELXL program, with weighting factors defined as , where . Residual electron density should not exceed . Primary atom sites are located via direct methods, and secondary sites via difference Fourier maps .
Advanced: How do geometric parameters (e.g., bond angles, torsion angles) compare with computational predictions, and what discrepancies might arise?
Answer:
Key geometric parameters include:
- C1—C2—C3 angle :
- O1—C3—C4 angle :
- C6—C7—C2 torsion : .
Discrepancies between experimental and computational models (e.g., DFT) may arise from neglecting crystal packing effects or solvent interactions. For instance, the nitro group’s planarity in the solid state (evidenced by C6—N2—O3/O4 angles ) may deviate from gas-phase calculations due to intermolecular hydrogen bonds () . Validate computational methods by comparing with SCXRD data and refining force fields for nitroaromatic systems.
Basic: What synthetic strategies are effective for preparing this Schiff base compound?
Answer:
The compound is synthesized via condensation of 2-hydroxy-5-methylaniline with 4-nitrocyclohexa-2,4-dien-1-one under reflux in ethanol. Monitor reaction progress using TLC, and purify via recrystallization from dimethylformamide (DMF). Characterization involves FTIR (C=N stretch ), (imine proton ), and elemental analysis .
Advanced: How does the nitro group influence molecular conformation and intermolecular interactions in the solid state?
Answer:
The nitro group introduces steric and electronic effects:
- Steric : The O3—N2—O4 moiety () creates a planar geometry, stabilizing π-stacking between adjacent molecules ().
- Electronic : The nitro group withdraws electron density, polarizing the cyclohexadienone ring and enhancing hydrogen-bond acceptor capacity. This drives intermolecular O—HO bonds () between the hydroxyl group and nitro oxygen, forming a 2D supramolecular network .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Answer:
- UV-Vis : Detect transitions of the conjugated Schiff base ().
- FTIR : Identify C=N (), NO asymmetric/symmetric stretches (, ), and phenolic O—H ().
- NMR : signals for aromatic protons () and imine proton (). Cross-validate with SCXRD to resolve tautomeric equilibria .
Advanced: How can researchers resolve contradictions in hydrogen-bonding networks reported across crystallographic studies?
Answer:
Contradictions may arise from solvent effects (e.g., DMF vs. methanol) or temperature-dependent polymorphism. To resolve:
Perform temperature-dependent SCXRD to assess thermal expansion effects on H-bond lengths.
Use Hirshfeld surface analysis to quantify interaction contributions (e.g., O—HO vs. C—HO ).
Compare packing diagrams across studies: For example, the C14 methyl group in this compound participates in weak C—HO interactions () that may compete with stronger H-bonds in alternative polymorphs .
Basic: What safety precautions are critical when handling this compound?
Answer:
While specific hazards are not classified, general precautions include:
- Skin contact : Wash with soap/water; use nitrile gloves.
- Eye exposure : Rinse with water for 15 minutes; consult medical help if irritation persists.
- Inhalation : Use fume hoods during synthesis. Toxicity data are limited; assume acute toxicity and avoid inhalation .
Advanced: What strategies optimize crystallization for X-ray analysis of this compound?
Answer:
- Solvent selection : Use high-polarity solvents (DMF, DMSO) to enhance solubility, then diffuse a non-solvent (hexane) to slow nucleation.
- Temperature control : Crystallize at to reduce thermal motion and improve diffraction quality.
- Additives : Introduce trace acetic acid to protonate the Schiff base, stabilizing H-bond networks. Monitor crystal growth via polarized light microscopy .
Basic: How does the tridentate ligand behavior of this compound influence its coordination chemistry?
Answer:
The compound acts as a tridentate ligand via:
- Phenolic O , imine N , and nitro O donors.
In metal complexes (e.g., with Cu), this coordination mode stabilizes square-planar geometries. Confirm via IR (shifted C=N stretch) and EPR (for paramagnetic metals) .
Advanced: What computational methods validate the electronic effects of substituents in this compound?
Answer:
- DFT : Calculate frontier molecular orbitals (HOMO-LUMO) to assess charge distribution; compare with SCXRD-derived electrostatic potential maps.
- NBO analysis : Quantify hyperconjugation between the nitro group and aromatic system.
- MD simulations : Model solvent effects on tautomerism (e.g., keto-enol equilibrium). Validate against experimental UV-Vis and shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
